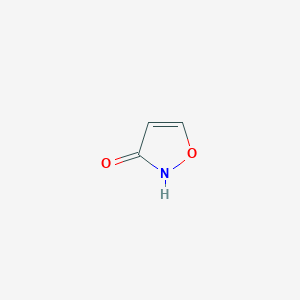

1,2-Oxazol-3-OL

Description

The exact mass of the compound 1,2-Oxazol-3-OL is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Oxazol-3-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Oxazol-3-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2/c5-3-1-2-6-4-3/h1-2H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOSTELFLYZQCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CONC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5777-20-8 | |

| Record name | 1,2-oxazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of Isoxazol-3-ol

Abstract

The isoxazol-3-ol, or 3-hydroxyisoxazole, scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic properties and ability to act as a bioisostere for carboxylic acids have cemented its role as a critical building block in modern drug discovery and development.[1] This guide provides a comprehensive overview of the core synthetic pathways leading to isoxazol-3-ol and its derivatives. We will delve into the mechanistic intricacies of the classical condensation approach, explore the critical parameters governing regioselectivity, and present validated experimental protocols for researchers and drug development professionals.

The Strategic Importance of the Isoxazol-3-ol Core

The isoxazol-3-ol ring system is present in a range of biologically active molecules. Notable examples include the commercial soil fungicide Tachigaren® (hymexazol or 3-hydroxy-5-methylisoxazole) and the insecticide Karphos®.[2] Furthermore, the natural product muscimol, a potent GABAA receptor agonist, features this core structure and has inspired the synthesis of numerous central nervous system (CNS) active analogues.[1][2] In the context of medicinal chemistry, the acidic nature of the 3-hydroxyl group allows the isoxazol-3-ol moiety to serve as an effective bioisosteric replacement for a carboxylic acid group, offering a valuable tool for modulating physicochemical properties such as pKa, lipophilicity, and metabolic stability while retaining key binding interactions.[1]

Primary Synthesis Pathway: Condensation of β-Ketoesters with Hydroxylamine

The most established and widely utilized method for constructing the isoxazol-3-ol ring is the cyclocondensation reaction between a β-ketoester and hydroxylamine.[1][3] This approach, rooted in the foundational work of Claisen, offers a direct and versatile route to a variety of substituted isoxazol-3-ols.[2]

Mechanism and the Challenge of Regioselectivity

The core of this synthesis involves the reaction of the two nucleophilic centers of hydroxylamine (the nitrogen and oxygen atoms) with the two electrophilic carbonyl carbons of the β-ketoester. This duality presents a significant regiochemical challenge. The reaction can proceed via two distinct pathways, yielding either the desired isoxazol-3-ol or the isomeric, and often undesired, 5-isoxazolone.[1][4]

The choice of reaction pathway is critically dependent on the reaction conditions, particularly pH and temperature.[1] The initial nucleophilic attack can occur at either the ketone or the ester carbonyl.

-

Pathway A (Favored for Isoxazol-3-ol): Nucleophilic attack by the nitrogen of hydroxylamine at the more electrophilic ketone carbonyl, followed by intramolecular cyclization of the resulting oxime intermediate's hydroxyl group onto the ester carbonyl, leads to the formation of the isoxazol-3-ol.

-

Pathway B (Leads to 5-Isoxazolone): Attack by the nitrogen at the ester carbonyl forms a hydroxamic acid intermediate. Subsequent cyclization via attack of the intermediate's hydroxyl group onto the ketone carbonyl yields the 5-isoxazolone.[4]

Careful control of the reaction conditions is paramount to direct the synthesis towards the desired isoxazol-3-ol product. An efficient method involves using the sodium salt of the β-ketoester and reacting it with hydroxylamine at low temperatures, followed by an acidic workup under heat.[2][5] This procedure favors the kinetic attack on the ketone and facilitates the final cyclization and dehydration to the aromatic isoxazole ring.

Caption: Competing pathways in the synthesis of isoxazol-3-ols.

Data Summary: Synthesis of Substituted Isoxazol-3-ols

The following table summarizes the yields of various substituted isoxazol-3-ols synthesized using the β-ketoester and hydroxylamine condensation method, demonstrating the versatility of this approach.

| R¹ (at C5) | R² (at C4) | Starting β-Ketoester | Yield (%) | Reference |

| Methyl | H | Ethyl acetoacetate | - | [2] |

| Phenyl | H | Ethyl benzoylacetate | - | [2] |

| Methyl | 2,4-Dichlorobenzyl | Ethyl 2-(2,4-dichlorobenzyl)acetoacetate | 47.4 | [2] |

Yield data is often highly substrate and condition-dependent. The provided values are illustrative examples from the cited literature.

Field-Proven Experimental Protocol

This protocol is a generalized procedure adapted from validated literature reports for the synthesis of 4-substituted-3-hydroxy-5-methylisoxazoles.[2][5]

Caption: Experimental workflow for isoxazol-3-ol synthesis.

Step-by-Step Methodology:

-

Salt Formation: A solution of sodium hydroxide (1.05 eq) in a mixture of methanol and water is cooled to -20°C. The corresponding β-ketoester (1.0 eq) is added dropwise to this solution to form the sodium salt in situ.

-

Hydroxylamine Addition: In a separate flask, a solution of hydroxylamine is prepared by reacting hydroxylamine hydrochloride (2.0 eq) with sodium hydroxide (2.1 eq) in water. This solution is then added to the reaction mixture at -30°C.

-

Reaction: The reaction mixture is stirred for approximately 2 hours at -30°C. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: A small amount of acetone is added at -20°C to quench any excess hydroxylamine.

-

Cyclization and Workup: Concentrated hydrochloric acid is added at once, and the mixture is quickly heated to 80°C for 1 hour to drive the cyclization and dehydration.

-

Extraction: After cooling, the solution is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by silica gel column chromatography to yield the pure isoxazol-3-ol product.

Alternative Pathway: Synthesis from Acetylenic Esters

The reaction proceeds by the addition of hydroxylamine to the activated triple bond. The temperature of the reaction is a key variable; conducting the reaction at room temperature can directly yield the cyclized 3-hydroxyisoxazole. However, if the reaction is performed at lower temperatures (5-10°C), the intermediate hydroxamic acid can often be isolated.[1] This intermediate can then be cyclized in a separate step.

Conclusion

The synthesis of the isoxazol-3-ol core is a well-established field, with the condensation of β-ketoesters and hydroxylamine remaining the most robust and versatile strategy. The success of this synthesis hinges on the careful control of reaction parameters, particularly pH and temperature, to manage the inherent regioselectivity of the cyclization. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize and explore this valuable heterocyclic scaffold in their scientific endeavors.

References

-

synthesis of isoxazoles - YouTube. (2019). Retrieved from [Link]

-

Synthesis of 3-Hydroxyisoxazoles from f3-Ketoesters and Hydroxylamine. (n.d.). Retrieved from [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from [Link]

-

Sainas, S., Pippione, A. C., Boschi, D., & Lolli, M. L. (2021). Synthesis and synthetic utility of 3-isoxazolols. Advances in Heterocyclic Chemistry. Retrieved from [Link]

-

Synthesis of 3-Hydroxyisoxazoles. (n.d.). Scribd. Retrieved from [Link]

-

Diazocarbonyl and Related Compounds in the Synthesis of Azoles. (2022). Molecules. Retrieved from [Link]

-

Claisen Isoxazole Synthesis Mechanism. (2021). YouTube. Retrieved from [Link]

Sources

Physical properties of substituted 1,2-oxazol-3-ols

An In-Depth Technical Guide to the Physical Properties of Substituted 1,2-Oxazol-3-ols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2-oxazol-3-ol, or 3-hydroxyisoxazole, core is a privileged five-membered heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1][2] Its derivatives are key structural components in a range of biologically active molecules, including neuroactive compounds that target GABA receptors.[1] A thorough understanding of the physical properties of this scaffold is paramount for drug development professionals, as these characteristics—such as acidity, solubility, and stability—directly govern a molecule's pharmacokinetic and pharmacodynamic profile.

This guide provides a detailed exploration of the core physical properties of substituted 1,2-oxazol-3-ols. Moving beyond a simple recitation of data, we will delve into the underlying chemical principles, explore the causal relationships between molecular structure and physical behavior, and provide field-proven experimental protocols for their characterization.

The Central Role of Tautomerism

The defining characteristic of the 1,2-oxazol-3-ol ring system is its existence in a tautomeric equilibrium with its keto form, 1,2-oxazol-3(2H)-one.[3] This keto-enol tautomerism is not merely a chemical curiosity; it is the central phenomenon that influences the compound's acidity, reactivity, and spectroscopic signature.[4][5]

The equilibrium between these two forms is dynamic and highly sensitive to the molecular environment. Key factors influencing the position of the equilibrium include:

-

Substituents: Electron-withdrawing or -donating groups on the oxazole ring can stabilize one tautomer over the other.

-

Solvent Polarity: The equilibrium can shift depending on the solvent's ability to form hydrogen bonds and stabilize polar functional groups. For example, in nonpolar solvents, pyrazol-3-ol derivatives exist as hydrogen-bonded dimers of the OH-form, while polar solvents like DMSO favor the monomeric form.[6]

-

Physical State: The dominant tautomer in the solid state, often influenced by crystal packing forces, may differ from that in solution.

Understanding this equilibrium is the first critical step in characterizing these compounds, as the observed physical properties are often a weighted average of both contributing tautomers.

Acidity and pKa

The hydroxyl group of the 1,2-oxazol-3-ol tautomer imparts acidic character to the molecule. The acidity, quantified by the pKa, is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A molecule's ionization state at physiological pH (typically 7.4) dictates its solubility and ability to cross biological membranes.

The parent 1,2-oxazol-3-ol has a predicted pKa of approximately 12.56.[7] However, this value is highly sensitive to substitution on the heterocyclic ring.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups will stabilize the resulting conjugate base through inductive or resonance effects, thereby increasing the acidity and lowering the pKa.

-

Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups will destabilize the conjugate base, making the compound less acidic and raising the pKa.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for accurately determining the pKa of weak acids and bases.[8][9] The principle involves monitoring the pH of a solution of the compound as a titrant (a strong base for an acidic compound) is added incrementally. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[9]

Methodology:

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]

-

Prepare a standardized solution of a strong base titrant (e.g., 0.1 M NaOH).[9]

-

Accurately weigh and dissolve the substituted 1,2-oxazol-3-ol in a suitable solvent (often a co-solvent system like water/methanol for compounds with poor aqueous solubility) to a known concentration (e.g., 1-10 mM).[9]

-

Add an inert salt (e.g., 0.15 M KCl) to maintain constant ionic strength.[9]

-

-

Titration:

-

Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Begin stirring and allow the initial pH reading to stabilize.

-

Add small, precise aliquots of the standardized NaOH solution. After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration well past the equivalence point, where the pH change per aliquot becomes small again.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point (the point of maximum slope) from the first derivative of the curve (ΔpH/ΔV).

-

The half-equivalence point is exactly half the volume of the equivalence point.

-

The pKa is the pH value on the titration curve corresponding to the half-equivalence point.[9]

-

Solubility

Solubility is a cornerstone physical property in drug development, directly impacting bioavailability. Poor aqueous solubility is a major hurdle for many drug candidates. The solubility of substituted 1,2-oxazol-3-ols is a function of their structure, the solvent, and the pH of the medium.

-

Structural Effects: The parent oxazole ring is polar and generally soluble in polar solvents like water and alcohols.[10] However, the addition of nonpolar, lipophilic substituents (e.g., long alkyl chains, phenyl groups) will decrease aqueous solubility. Conversely, incorporating polar functional groups (e.g., amines, carboxylic acids) will enhance it.[11]

-

pH-Dependence: As acidic compounds, the aqueous solubility of 1,2-oxazol-3-ols is highly pH-dependent. At a pH below the pKa, the compound exists predominantly in its neutral, less soluble form. As the pH rises above the pKa, the compound is deprotonated to form an anionic salt, which is significantly more water-soluble.

-

Solvent Effects: These compounds generally exhibit good solubility in polar organic solvents like methanol, ethanol, DMSO, and DMF. Solubility in non-polar solvents like hexanes or toluene is typically limited unless the molecule bears large nonpolar substituents.[10]

Experimental Protocol: Qualitative Solubility Testing

A systematic qualitative analysis provides a rapid assessment of a compound's solubility characteristics and can offer clues about its functional groups.[12][13]

Methodology:

-

Initial Test: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of the solvent. Shake vigorously.[12][13]

-

Solvent Sequence: Test solubility in the following solvents sequentially. If the compound is insoluble in one, proceed to the next.

-

Water: If soluble, test the solution with litmus or pH paper. An acidic pH suggests a water-soluble acid.[12][14]

-

5% NaOH (aq): Solubility indicates an acidic compound (strong or weak acid).[12][14]

-

5% NaHCO₃ (aq): Solubility (often with effervescence) indicates a relatively strong acid (e.g., a carboxylic acid or a phenol with strong EWGs).[12][14] 1,2-oxazol-3-ols are generally weak acids and may not dissolve in bicarbonate.

-

5% HCl (aq): Solubility indicates a basic compound (e.g., an amine).[12][14] This is used to check for basic functional groups elsewhere on the molecule.

-

Concentrated H₂SO₄: If the compound is insoluble in all of the above, solubility (often with a color change) in cold, concentrated sulfuric acid suggests it contains a neutral functional group with a lone pair of electrons (e.g., alcohol, ketone, ester).[14]

-

Melting Point

The melting point is a fundamental physical constant that provides information about a compound's purity and the strength of its crystal lattice forces. For substituted 1,2-oxazol-3-ols, the melting point is influenced by several factors.[15][16]

-

Molecular Weight: Generally, melting point increases with molecular weight due to stronger van der Waals forces.[16]

-

Intermolecular Forces: The ability to form strong intermolecular interactions, particularly hydrogen bonds via the -OH group, significantly raises the melting point.[17]

-

Molecular Symmetry and Packing: Highly symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in a higher melting point.[15] For instance, a symmetrically substituted oxazole may have a higher melting point than an unsymmetrical isomer of the same weight.

-

Substituent Effects: The nature of the substituents plays a crucial role. Polar groups that can participate in dipole-dipole interactions will increase the melting point, whereas bulky, non-polar groups may disrupt crystal packing and lower it.[18]

Table 1: Illustrative Melting Points of Substituted Oxazole Derivatives

| Compound | Substituent(s) | Melting Point (°C) | Key Influence |

| 1,2-Oxazol-3-ol[1] | None | 98-99 | Parent scaffold, H-bonding |

| 5-(1-benzyl-1H-1,2,3-triazol-4-yl)oxazole[19] | Bulky aromatic triazole | 129-133 | Increased MW, π-stacking |

| 5-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)oxazole[19] | Fluoro-substituted benzyl | 126-130 | Polarity (F), packing changes |

| 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)-2H-chromen-2-one[20] | Large fused ring system | 210-211 | High MW, extensive π-system |

Spectroscopic Properties

Spectroscopic analysis is essential for structural elucidation and for studying the physicochemical properties of 1,2-oxazol-3-ols. The tautomeric equilibrium is a dominant feature in their spectra.

-

NMR Spectroscopy:

-

¹H NMR: The spectrum is a composite of both tautomers. Key signals include the aromatic protons on the oxazole ring. The presence of a broad, exchangeable signal in the downfield region is indicative of the hydroxyl proton (-OH) of the enol form. The chemical shifts of ring protons are highly sensitive to the electronic nature of substituents.[21][22]

-

¹³C NMR: The carbonyl carbon (C=O) of the keto tautomer typically appears significantly downfield (e.g., >150 ppm), while the carbon bearing the hydroxyl group (C-OH) in the enol form is more upfield. The relative integration of signals, if distinct, can be used to estimate the tautomeric ratio.[21]

-

-

Infrared (IR) Spectroscopy: IR is a powerful tool for identifying the dominant tautomer.

-

The enol form is characterized by a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration.

-

The keto form exhibits a strong, sharp absorption band for the C=O stretch, typically in the range of 1700-1660 cm⁻¹.[22] The presence and relative intensity of these two bands provide direct evidence of the tautomeric equilibrium.

-

-

UV-Vis Spectroscopy: The oxazole ring is an aromatic system with characteristic π-π* electronic transitions in the UV region. The position of maximum absorbance (λ_max) is affected by substituents and solvent. UV-Vis spectroscopy is also a common method for pKa determination, as the spectra of the protonated and deprotonated forms of the molecule differ.[23][24]

Table 2: Summary of Key Spectroscopic Features for 1,2-Oxazol-3-ols

| Technique | Tautomer | Characteristic Feature | Typical Range/Observation |

| ¹H NMR | Enol (-OH) | Hydroxyl Proton | Broad, exchangeable singlet, downfield |

| Keto (-NH) | Amide Proton | Broad singlet, downfield | |

| ¹³C NMR | Keto | Carbonyl Carbon (C=O) | δ 150-170 ppm |

| Enol | Hydroxylated Carbon (C-OH) | δ 140-160 ppm | |

| IR | Enol | O-H Stretch | Broad, 3400-3200 cm⁻¹ |

| Keto | C=O Stretch | Strong, sharp, 1700-1660 cm⁻¹[22] | |

| UV-Vis | Both | π → π* Transition | ~200-300 nm, shifts with substitution/pH |

Synthesizing Structure-Property Relationships (SPR)

The physical properties of substituted 1,2-oxazol-3-ols are not independent variables; they are intricately linked. A single structural modification can cascade through multiple properties, a concept central to rational drug design.

For example, introducing a strong electron-withdrawing group (EWG) like a nitro group at the 5-position of the ring initiates a series of predictable changes:

-

Increased Acidity: The EWG stabilizes the conjugate base, lowering the pKa.

-

Altered Solubility: The lower pKa means the compound will be fully ionized at a lower pH, which can be exploited to enhance aqueous solubility in buffered solutions.

-

Shifted Tautomeric Equilibrium: The EWG may favor one tautomer over the other, which will be observable in NMR and IR spectra.

-

Modified Spectroscopic Signals: The electronic effect of the EWG will cause downfield shifts for nearby protons and carbons in the NMR spectra.

-

Increased Melting Point: The nitro group adds polarity, potentially increasing dipole-dipole interactions in the crystal lattice, leading to a higher melting point.

Conclusion

The physical properties of substituted 1,2-oxazol-3-ols are a direct reflection of their intricate molecular architecture, governed primarily by the dynamic keto-enol tautomerism and the electronic nature of their substituents. For scientists in drug discovery and materials science, a deep, mechanistic understanding of these properties is not optional—it is essential for the rational design of new chemical entities. By systematically characterizing acidity, solubility, melting point, and spectroscopic behavior using the protocols outlined in this guide, researchers can build robust structure-property relationships, enabling them to predict and fine-tune molecular characteristics to meet specific therapeutic or material goals.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

- Chey, W., & Calder, G. V. (1972). Method for Determining Solubility of Slightly Soluble Organic Compounds. Analytical Chemistry, 44(3), 639-640.

-

Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. Retrieved from [Link]

-

Quora. (2017). How can you determine the solubility of organic compounds?. Retrieved from [Link]

- Fiszer, B. (2002). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Solubility of Things. (n.d.). Oxazole. Retrieved from [Link]

- de Jong, J. C., & van der Linden, J. G. M. (2006).

-

LookChem. (n.d.). 1,2-Oxazol-3-OL. Retrieved from [Link]

- Wang, N.-C., & Tsai, R.-S. (1973). Experimental determination of pKa values by use of NMR chemical shift. Semantic Scholar.

-

Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

- Koskela, A., et al. (2020). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Kamal, A., et al. (2019).

-

Chemistry Steps. (n.d.). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

- Matar, N. (2014). What accounts for the large increases of the boiling points in these heterocyclic compounds?.

- MDPI. (2023). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. MDPI.

-

PubChem. (n.d.). 1,2-Oxazol-3-ol. Retrieved from [Link]

-

ResearchGate. (n.d.). Keto-enol tautomerism of 1,2-oxaziridine-3-one (5). Retrieved from [Link]

- The Journal of Organic Chemistry. (2023). Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchona-Derived Amide Adamantylphosphine Ligands.

- Gotor, V., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI.

-

RSC Publishing. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

-

ResearchGate. (2016). On the relationships between basicity and acidity in azoles. Retrieved from [Link]

- PubMed. (2009).

- PMC. (2024). Synthesis, spectroscopic characterization, and DFT-assisted molecular docking analysis of novel 1,3,4-oxadiazole–1,2,3-triazole hybrids with antimicrobial and cytotoxicity potential.

- The Organic Chemistry Tutor. (2024). Keto-enol Tautomerism. YouTube.

- Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry.

-

Repositorio UCHILE. (n.d.). UV–vis, IR and 1H NMR spectroscopic studies and characteri. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

- MDPI. (2016).

-

Khan Academy. (n.d.). Keto-enol tautomerization. Retrieved from [Link]

-

PubMed. (2010). UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline. Retrieved from [Link]

-

Unknown. (n.d.). Table 7.2 Acidity constants (pKa) for some common acids. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Molecular structure, vibrational spectra, NMR and UV spectral analysis of sulfamethoxazole. Retrieved from [Link]

-

JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 1,2-Oxazol-3-ol | C3H3NO2 | CID 9964065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Khan Academy [khanacademy.org]

- 6. mdpi.com [mdpi.com]

- 7. lookchem.com [lookchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. quora.com [quora.com]

- 12. scribd.com [scribd.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. www1.udel.edu [www1.udel.edu]

- 15. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 16. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 17. Heterocyclic compound - Melting, Boiling, Points | Britannica [britannica.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis, spectroscopic characterization, and DFT-assisted molecular docking analysis of novel 1,3,4-oxadiazole–1,2,3-triazole hybrids with antimicrobial and cytotoxicity potential - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 23. UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. journalspub.com [journalspub.com]

Navigating the 1,2-Oxazol-3-ol Scaffold: A Technical Guide to Synthesis and Bioisosterism

This technical guide explores the chemical space of 1,2-oxazol-3-ol (3-hydroxyisoxazole) derivatives. It is designed for medicinal chemists and drug discovery scientists, focusing on the scaffold's unique electronic properties, synthetic challenges (specifically regiocontrol), and its critical role as a carboxylic acid bioisostere in neuropharmacology.

The Core Architecture: Electronic Landscape & Tautomerism

The 1,2-oxazol-3-ol core is not merely a five-membered heterocycle; it is a dynamic electronic chameleon. Its utility in drug design stems primarily from two physicochemical features: tautomeric equilibrium and acidity .

Tautomeric Equilibrium

Unlike many heterocycles that exist predominantly in one form, 1,2-oxazol-3-ol exists in a delicate equilibrium between the hydroxy-form (A) and the oxo-form (B) (specifically 1,2-oxazol-3(2H)-one).

-

Non-polar solvents: The equilibrium shifts toward the hydroxy-form (A) , stabilized by intramolecular hydrogen bonding if substituents allow.

-

Polar/Aqueous media: The oxo-form (B) often predominates, particularly in the absence of specific binding interactions.

-

Anionic State: Upon deprotonation (physiological pH), the negative charge is delocalized across the O-C-N-O system, creating a planar, electron-rich surface that mimics a carboxylate anion.

The Carboxylic Acid Bioisostere

The 3-hydroxyisoxazole anion is a classic bioisostere for the carboxylic acid moiety (

-

pKa Similarity: The pKa of unsubstituted 3-hydroxyisoxazole is approximately 4.5–5.5 , remarkably close to acetic acid (4.76) or benzoic acid (4.2). This ensures that at physiological pH (7.4), the molecule is largely ionized.

-

Planarity: Unlike the tetrahedral geometry of some phosphate mimics, the isoxazole ring maintains a rigid planar structure, reducing the entropic penalty upon binding to narrow clefts (e.g., GABA or Glutamate receptor sites).

Figure 1: Tautomerism and Bioisosteric Mapping

Caption: The dynamic equilibrium of the 1,2-oxazol-3-ol scaffold and its convergence to a delocalized anion at physiological pH.

Synthetic Methodologies: Mastering Regiocontrol

The synthesis of 3-hydroxyisoxazoles is historically plagued by regioselectivity issues. The reaction of hydroxylamine with

The Challenge

-

Kinetic Product: Attack of hydroxylamine nitrogen on the ketone carbonyl.

-

Thermodynamic Product: Attack on the ester carbonyl.

-

Result: Often a mixture of isomers that are difficult to separate.

The Solution: pH-Controlled Cyclization (Jacobsen's Method)

To selectively access the 3-hydroxy isomer, one must force the hydroxylamine oxygen to attack the ketone, or control the tautomeric intermediate. The most robust protocol involves high-pH condensation followed by acidic quench.

Experimental Protocol: Synthesis of 3-Hydroxy-5-methylisoxazole

Target: Selective synthesis of the 3-hydroxy isomer from ethyl acetoacetate.

Reagents:

-

Ethyl acetoacetate (1.0 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

Sodium Hydroxide (NaOH) (2.2 eq)

-

Hydrochloric Acid (HCl, conc.)

Step-by-Step Methodology:

-

Preparation of Hydroxylamine Base: Dissolve hydroxylamine hydrochloride in a minimum amount of water. Cool to 0°C.

-

Basic Condensation (pH > 10):

-

Simultaneously add the ethyl acetoacetate and NaOH (aq) solution dropwise to the hydroxylamine solution.

-

CRITICAL: Maintain the internal temperature < 20°C and pH > 10 throughout the addition. The high pH ensures the formation of the hydroxamic acid intermediate rather than the isoxazolone.

-

-

Cyclization: Stir the mixture at Room Temperature (RT) for 4 hours. The intermediate formed is the acyclic hydroxamic acid salt.

-

Acidic Quench & Cyclization:

-

Cool the reaction mixture to 0°C.

-

Rapidly add concentrated HCl until pH < 1.

-

Heat the mixture to reflux (100°C) for 1 hour. This forces the acid-catalyzed cyclization to the 3-hydroxyisoxazole.

-

-

Isolation:

-

Cool to 0°C to precipitate the product.

-

Filter the solid. Recrystallize from water/ethanol.

-

Validation Criteria:

-

1H NMR (DMSO-d6): Look for the characteristic singlet at

ppm (C4-H). The absence of a signal at

Figure 2: Regioselective Synthetic Pathway

Caption: Divergent synthetic outcomes based on pH control. High pH favors the hydroxamic acid route yielding the 3-hydroxy isomer.

Medicinal Chemistry Applications

The 1,2-oxazol-3-ol scaffold has been pivotal in mapping the excitatory and inhibitory neurotransmitter systems.

GABA-A Receptor Agonism: Muscimol

Muscimol (5-aminomethyl-3-hydroxyisoxazole) is the quintessential example of this scaffold's utility.

-

Mechanism: It acts as a rigid analog of GABA.[2] The 3-hydroxyisoxazole moiety mimics the carboxylate of GABA, while the aminomethyl group mimics the primary amine.

-

Binding: Muscimol binds to the orthosteric site of the GABA-A receptor with high affinity, often exceeding that of GABA itself due to the reduced entropic cost of binding (rigidification).

Glutamate Receptor Agonism: AMPA

AMPA (

-

Structure: It contains the 3-hydroxyisoxazole core substituted at the 4-position with an alanine side chain.

-

Selectivity: The steric bulk of the isoxazole ring prevents binding to NMDA receptors, granting it high selectivity for AMPA receptors.

Comparative Physicochemical Profiling

The table below illustrates why a medicinal chemist might swap a carboxylic acid for a 3-hydroxyisoxazole.

| Property | Carboxylic Acid (Benzoic Acid) | Bioisostere (3-Hydroxy-5-phenylisoxazole) | Impact on Drug Design |

| pKa | 4.2 | ~ 4.5 - 5.0 | Similar ionization state at physiological pH. |

| LogP | 1.87 | ~ 2.1 | Isoxazole is slightly more lipophilic, improving membrane permeability. |

| H-Bond Donors | 1 (OH) | 1 (OH/NH tautomer) | Retains donor capability. |

| H-Bond Acceptors | 2 (C=O, OH) | 3 (N, O, OH) | Additional vector for receptor interaction (Ring Nitrogen). |

| Metabolic Stability | Prone to Glucuronidation | Resistant to Glucuronidation | Major Advantage: Avoids rapid Phase II clearance. |

References

-

Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. (Discusses pKa and planar mimicry of 3-hydroxyisoxazoles). 1[4][5][6][7]

-

Synthesis of 3-Hydroxyisoxazoles

-Ketoesters and Hydroxylamine. Agricultural and Biological Chemistry. (Details the pH-controlled Jacobsen method). 8 -

Muscimol: A GABA-A receptor agonist. Wikipedia/PubChem Data. (Pharmacology and structural data of Muscimol). 2

-

Development of methodologies for the regioselective synthesis of isoxazoles. RSC Advances. (Modern approaches to regiocontrol using Lewis acids). 9

-

New GABA/Glutamate Receptor Target for Isoxazoline Insecticides. PMC. (Explores the binding of isoxazole derivatives to chloride channels). 5[4][6]

Sources

- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Muscimol - Wikipedia [en.wikipedia.org]

- 3. Complex pharmacological properties of recombinant alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Isoxazol-3-ol Scaffolds in Next-Generation GABA-A Agonist Synthesis

This Application Note is designed to provide a rigorous, technical guide on the utilization of the isoxazol-3-ol moiety in the design and synthesis of GABA-A receptor agonists. It moves beyond general textbook descriptions to offer actionable protocols, mechanistic insights, and critical design considerations for medicinal chemists.

Executive Summary

The isoxazol-3-ol (3-hydroxyisoxazole) moiety represents a privileged scaffold in neuropharmacology, acting as a rigid, bioisosteric replacement for the carboxylic acid group found in

Scientific Foundation: The Bioisosteric Advantage

Structural Mimicry and pKa Modulation

The efficacy of isoxazol-3-ol stems from its ability to mimic the distal carboxylate of GABA while altering physicochemical properties.

-

Zwitterionic Character: The acidic proton of the 3-hydroxy group (pKa

6.0–6.5) allows the molecule to exist as a zwitterion at physiological pH, crucial for orthosteric binding. -

BBB Permeability: Unlike the highly polar carboxylate of GABA, the isoxazole ring delocalizes the negative charge, improving lipophilicity and facilitating transport via amino acid transporters (e.g., PAT1) or passive diffusion, as seen with Gaboxadol [1].

Mechanism of Action: Orthosteric Binding

Cryo-EM studies of the GABA-A receptor reveal that the agonist binding pocket lies at the

Figure 1: Mechanistic interaction map showing the critical salt-bridge formation between the isoxazol-3-ol anion and the receptor's arginine residue, driving channel gating.

Synthetic Protocols

The synthesis of isoxazol-3-ol agonists is non-trivial due to the sensitivity of the isoxazole ring to reductive conditions and the need for precise regioselectivity. Below are two distinct protocols: one for the bicyclic "super-agonist" Gaboxadol and one for the classic Muscimol .

Protocol A: Synthesis of Gaboxadol (THIP)

Target: 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol.[2][3][4][5][6]

Rationale: Rigidification of the muscimol structure into a bicyclic system prevents metabolic degradation and improves receptor subtype selectivity (

Reagents & Materials:

-

1-Benzyl-3-piperidone (Starting material)

-

Diethyl carbonate, NaH (Carbethoxylation)

-

Hydroxylamine hydrochloride (

) -

HBr in Acetic Acid (Deprotection)[7]

Step-by-Step Methodology:

-

C-4 Activation (Carbethoxylation):

-

Suspend NaH (1.1 eq) in dry toluene under

. -

Add diethyl carbonate (1.2 eq) followed by dropwise addition of 1-benzyl-3-piperidone.

-

Reflux for 3 hours. The resulting enolate is trapped to form Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate .

-

Checkpoint: Verify formation via TLC (shift in

due to

-

-

Isoxazole Ring Closure:

-

Dissolve the

-keto ester in ethanol. -

Add Hydroxylamine hydrochloride (1.5 eq) and sodium acetate.

-

Stir at room temperature for 16 hours. The nitrogen of hydroxylamine attacks the ketone, followed by cyclization onto the ester.

-

Yield Optimization: Ensure pH is controlled (~pH 4-5) to prevent ring opening.

-

Product: 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (Benzyl protected).

-

-

Deprotection (N-Dealkylation):

-

Dissolve the intermediate in 33% HBr in Acetic Acid.

-

Heat to 80°C for 2 hours. This harsh condition cleaves the benzyl group.

-

Alternative: For milder conditions, use

in MeOH, though the isoxazole N-O bond is susceptible to reductive cleavage. HBr is preferred for ring stability.

-

-

Isolation:

-

Neutralize with

to precipitate the zwitterionic Gaboxadol. -

Recrystallize from water/ethanol.

-

Protocol B: Synthesis of Muscimol (Classic Route)

Target: 5-aminomethyl-3-isoxazolol. Challenge: The exocyclic amine is prone to side reactions; protection strategy is vital.

Methodology Summary:

-

Precursor Synthesis: React 3-bromo-5-(bromomethyl)isoxazole with potassium phthalimide (Gabriel Synthesis approach) to install the protected amine.

-

Hydrolysis: Convert the 3-bromo group to 3-hydroxy using KOH in methanol (nucleophilic aromatic substitution).

-

Deprotection: Hydrazinolysis to release the primary amine, yielding Muscimol [3].

Experimental Workflow & Logic

The following diagram illustrates the decision matrix for synthesizing these agonists, highlighting the "fork" between flexible (Muscimol) and rigid (Gaboxadol) analogues.

Figure 2: Retrosynthetic decision tree comparing the rigid bicyclic route (Gaboxadol) vs. the flexible route (Muscimol).

Functional Validation & Data

Once synthesized, the efficacy of isoxazol-3-ol agonists must be validated using competitive binding assays and electrophysiology.

Comparative Potency Data

The following table summarizes the binding affinity (

| Compound | Structure Type | GABA-A Affinity ( | Functional Potency ( | Key Feature |

| GABA | Flexible Chain | 10 - 20 | 1.5 - 3.0 | Endogenous ligand; rapid metabolism. |

| Muscimol | Isoxazole Core | 5 - 10 | 0.2 - 0.8 | High potency; limited selectivity. |

| Gaboxadol | Bicyclic Isoxazole | 30 - 50 | 5.0 - 15.0 | Super-agonist at |

| 4-PIOL | Piperidyl-Isoxazole | >1000 | Partial Agonist | Low efficacy; used as a probe. |

Data aggregated from Krogsgaard-Larsen et al. [4] and Mortensen et al. [5].

Validation Protocol: [3H]-Muscimol Displacement

To verify the synthesized compound is an orthosteric agonist:

-

Membrane Prep: Prepare synaptic membranes from rat whole brain (minus cerebellum for

1 focus). -

Incubation: Incubate 2 nM

-Muscimol with varying concentrations ( -

Filtration: Terminate binding by rapid filtration through glass fiber filters.

-

Analysis: Plot log-concentration vs. % displacement. A Hill slope near 1.0 indicates competitive binding at the orthosteric site.

Troubleshooting & Optimization

-

Isoxazole Instability: The N-O bond is weak. Avoid strong reducing agents (e.g.,

) or catalytic hydrogenation for prolonged periods, as this will cleave the ring to form an enaminoketone. -

Regiochemistry: In the Gaboxadol synthesis, ensure the

-keto ester is formed at the C4 position of the piperidine. C2-alkylation is a common byproduct if the kinetic enolate is not controlled (use low temp, -78°C, if yield is low). -

Purification: Zwitterions are difficult to purify on silica. Use ion-exchange chromatography (Dowex 50W) or recrystallization from polar protic solvents.

References

-

Krogsgaard-Larsen, P., et al. (1977).[1] "GABA agonists.[1][5][6][8][9][10][11] Resolution, absolute stereochemistry, and enantioselectivity of the GABA agonist 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP)." Journal of Medicinal Chemistry, 20(12), 1638–1641. Link

-

Masiulis, S., et al. (2019). "GABA-A receptor signalling mechanisms revealed by structural pharmacology." Nature, 565, 454–459. Link

-

Nakamura, N. (1971). "Synthesis of muscimol and its related compounds." Chemical and Pharmaceutical Bulletin, 19(1), 46-51. Link

-

Frølund, B., et al. (2002). "GABA-A Receptor Ligands: Bioisosteres and their Pharmacological Activities." Current Topics in Medicinal Chemistry, 2(8), 817-832. Link

-

Mortensen, M., et al. (2010). "Activation of single heteromeric GABA(A) receptor ion channels by full and partial agonists." Journal of Physiology, 563(3), 835–847. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2016150953A1 - Manufacture of 4,5,6,7-tetrahydroisozaxolo[5,4-c]pyridin-3-ol - Google Patents [patents.google.com]

- 4. CN107428776A - Manufacture of 4,5,6,7âtetrahydroisoxazolo[5,4âc]pyridinâ3âol - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of [3H]muscimol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis and Evaluation of Isoxazol-3-ol Based Compounds in Anticancer Research

Abstract

The isoxazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2][3][4] Specifically, the isoxazol-3-ol (or 3-hydroxyisoxazole) moiety has emerged as a critical pharmacophore in the design of novel anticancer agents. These compounds exhibit a diverse range of antineoplastic activities, including the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[1][5] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals, detailing robust protocols for the synthesis, characterization, and preliminary in vitro anticancer evaluation of isoxazol-3-ol based compounds. By explaining the causality behind experimental choices, this document aims to empower researchers to not only replicate these methods but also to innovate upon them for the development of next-generation cancer therapeutics.

Introduction to Isoxazol-3-ols in Oncology

The pursuit of selective and potent anticancer agents is a paramount goal in modern drug discovery. Heterocyclic compounds, particularly those containing nitrogen and oxygen, are of significant interest due to their ability to form multiple hydrogen bonds and engage in various interactions with biological targets.[3] The isoxazol-3-ol core is particularly noteworthy. Its unique electronic properties and tautomeric nature (existing in equilibrium with the isoxazolone form) allow it to act as a versatile bioisostere and a key interacting motif with a range of enzymatic targets.

The anticancer potential of isoxazole derivatives is well-documented, with various analogues demonstrating efficacy against numerous cancer cell lines.[4][6] Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and metastasis.[1][2][5] This application note provides the foundational chemistry and biology workflows required to synthesize and validate new chemical entities based on this promising scaffold.

Core Synthetic Strategy: Cyclocondensation of β-Keto Esters

The most direct and widely adopted method for constructing the 5-substituted isoxazol-3-ol ring is the cyclocondensation reaction between a β-keto ester and hydroxylamine.[7] This method is favored due to the commercial availability of a wide variety of β-keto esters and the straightforward nature of the reaction.

Causality of the Method: The reaction proceeds via nucleophilic attack of the hydroxylamine on the ketone and ester carbonyls of the β-keto ester. The choice of reaction conditions, particularly pH, is critical for directing the regioselectivity of the cyclization. Under controlled conditions, the reaction favors the formation of the desired isoxazol-3-ol over the isomeric 5-isoxazolone byproduct.[7] The use of a mild base, such as sodium acetate or sodium hydroxide, facilitates the reaction by neutralizing the hydrochloride salt of hydroxylamine and promoting the cyclization step.

Caption: General workflow for the synthesis of 5-substituted isoxazol-3-ols.

Detailed Experimental Protocols

Protocol: Synthesis of 5-methylisoxazol-3-ol

This protocol describes a representative synthesis using readily available starting materials.

Materials and Reagents:

-

Ethyl acetoacetate (Reagent grade, ≥99%)

-

Hydroxylamine hydrochloride (NH₂OH·HCl, ≥99%)

-

Sodium hydroxide (NaOH, pellets, ≥98%)

-

Ethanol (95%)

-

Deionized water

-

Hydrochloric acid (HCl, concentrated, 37%)

-

Ethyl acetate (EtOAc, ACS grade)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography, 60 Å, 230-400 mesh)

Procedure:

-

Preparation of Hydroxylamine Solution: In a 250 mL round-bottom flask, dissolve 10.0 g of hydroxylamine hydrochloride in 50 mL of deionized water.

-

Preparation of β-Keto Ester Solution: In a separate 500 mL three-neck flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 15.0 g of ethyl acetoacetate in 100 mL of 95% ethanol.

-

Reaction Setup: Cool the ethyl acetoacetate solution to 0-5 °C using an ice bath.

-

Base Addition and Cyclization: Slowly add a solution of 6.0 g of sodium hydroxide in 30 mL of water to the hydroxylamine solution, ensuring the temperature does not exceed 10 °C. Immediately add this freshly prepared basic hydroxylamine solution to the dropping funnel and add it dropwise to the cooled ethyl acetoacetate solution over 30-45 minutes, maintaining the reaction temperature below 10 °C.

-

Experimental Insight: Preparing the basic hydroxylamine solution in situ and using it immediately is crucial. The free base is unstable and degrades over time. Controlling the temperature prevents the formation of undesired side products.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

-

Work-up and Isolation:

-

Reduce the reaction volume by approximately 50% using a rotary evaporator.

-

Cool the remaining solution in an ice bath and acidify to pH 2-3 with concentrated HCl. A white precipitate should form.

-

Collect the crude product by vacuum filtration and wash the solid with cold water.

-

-

Purification:

-

Recrystallize the crude solid from a hot water/ethanol mixture to yield pure 5-methylisoxazol-3-ol as a white crystalline solid.

-

Alternatively, for higher purity, perform silica gel column chromatography using a mobile phase of ethyl acetate/hexanes.

-

Protocol: Characterization of the Synthesized Compound

Validation of the chemical structure and purity is a non-negotiable step in drug discovery.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides unambiguous structural information by probing the chemical environment of each proton and carbon atom.

-

Procedure: Dissolve 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.

-

Expected Data for 5-methylisoxazol-3-ol:

-

¹H NMR (DMSO-d₆): A singlet for the methyl protons (CH₃) around δ 2.2 ppm, a singlet for the vinyl proton (C4-H) around δ 5.8 ppm, and a broad singlet for the hydroxyl proton (OH) at higher chemical shift (e.g., > δ 10 ppm).[8]

-

¹³C NMR (DMSO-d₆): Resonances for the methyl carbon, the two isoxazole ring carbons (C4 and C5), and the carbonyl-like carbon (C3).[8][9]

-

B. Mass Spectrometry (MS)

-

Rationale: MS confirms the molecular weight of the synthesized compound, verifying its elemental composition.

-

Procedure: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol). Analyze using an electrospray ionization (ESI) source in both positive and negative ion modes.

-

Expected Data for 5-methylisoxazol-3-ol (C₄H₅NO₂):

-

Molecular Weight: 99.09 g/mol .

-

ESI+: Expect to observe the protonated molecule [M+H]⁺ at m/z 100.03.

-

ESI-: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 98.02.[10]

-

C. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Rationale: FTIR is a rapid technique to confirm the presence of key functional groups.

-

Procedure: Analyze a small amount of the solid product using a KBr pellet or an ATR accessory.

-

Expected Data: A broad absorption band in the 3200-2800 cm⁻¹ region corresponding to the O-H stretch, a strong band around 1650-1600 cm⁻¹ for the C=N and C=C stretching vibrations of the ring.[11]

| Analytical Technique | Purpose | Expected Result for 5-methylisoxazol-3-ol |

| ¹H NMR | Structural Elucidation | Signals corresponding to methyl, vinyl, and hydroxyl protons. |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for all four carbon atoms in the molecule. |

| Mass Spectrometry | Molecular Weight Verification | [M+H]⁺ at m/z 100.03 and/or [M-H]⁻ at m/z 98.02. |

| FTIR | Functional Group Identification | Broad O-H stretch, characteristic ring vibrations. |

In Vitro Anticancer Activity Evaluation

After successful synthesis and characterization, the next logical step is to screen the compounds for biological activity. In vitro assays using cancer cell lines are the standard starting point for anticancer drug discovery.[12][13][14]

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[6][15] A reduction in metabolic activity is indicative of either cytotoxicity or cytostatic effects of the test compound.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.

Caption: Step-by-step workflow of the MTT cell viability assay.

Procedure:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37 °C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of the synthesized isoxazol-3-ol compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Treatment: Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations. Incubate for 48-72 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C. During this time, purple formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | DU-145 (Prostate) IC₅₀ (µM) |

| Isoxazol-3-ol Analog 1 | 15.2 | 22.5 | 18.9 |

| Isoxazol-3-ol Analog 2 | 5.8 | 9.1 | 7.3 |

| Doxorubicin (Control) | 0.5 | 0.8 | 0.6 |

| Table represents hypothetical data for illustrative purposes. |

Conclusion and Future Perspectives

This guide outlines a validated and reproducible workflow for the synthesis, characterization, and initial biological screening of isoxazol-3-ol based compounds for anticancer research. The protocols provided are robust and grounded in established chemical and biological principles. Successful synthesis and identification of a "hit" compound with promising IC₅₀ values from these initial screens is the first step in a long but rewarding journey.

Future work should focus on establishing a Structure-Activity Relationship (SAR) by synthesizing a library of analogues with diverse substitutions at the 5-position of the isoxazole ring.[2][5] Compounds with potent activity can then be advanced to more complex assays to elucidate their specific mechanism of action, such as cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and specific kinase inhibition panels.[5][13] Ultimately, these foundational studies pave the way for lead optimization and the potential development of a clinically relevant anticancer drug.

References

-

A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Adan, A., Kiraz, Y., & Baran, Y. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38–71. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved February 12, 2026, from [Link]

-

In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). Anti-cancer drug design, 13(7), 789–800. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17721–17726. [Link]

-

Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2024). International Journal of Molecular Sciences, 26(1), 7082. [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2024). ES Food & Agroforestry, 15, 1052. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2024). World Journal of Advanced Research and Reviews, 21(1), 1317–1331. [Link]

-

Isoxazole derivatives showing anticancer activity (39–47). (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Bioorganic & Medicinal Chemistry, 25(16), 4235–4254. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2024). World Journal of Advanced Research and Reviews, 21(1), 1317-1331. [Link]

-

Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry, 221, 113511. [Link]

-

Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. (2023). World News of Natural Sciences, 50, 110-120. [Link]

-

Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2023). Encyclopedia.pub. [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Pharmaceuticals, 16(2), 228. [Link]

-

Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. (2012). Tetrahedron, 68(47), 9679–9685. [Link]

-

Synthesis and synthetic utility of 3-isoxazolols. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate. [Link]

-

Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

-

Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. (2016). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. espublisher.com [espublisher.com]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 11. researchgate.net [researchgate.net]

- 12. ijpbs.com [ijpbs.com]

- 13. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. noblelifesci.com [noblelifesci.com]

- 15. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research | MDPI [mdpi.com]

Application Note: A Strategic Approach to the Analytical and Preparative HPLC Purification of Isoxazol-3-ol Products

Abstract

This technical guide provides a comprehensive framework for developing robust and efficient analytical and preparative High-Performance Liquid Chromatography (HPLC) methods for the purification of isoxazol-3-ol and its derivatives. These nitrogen-containing heterocycles are pivotal structural motifs in medicinal chemistry, often presenting unique challenges in chromatographic separation due to their polarity and ionizable nature.[1][2][3] This document outlines the fundamental chemical properties of the isoxazol-3-ol scaffold, guiding the rational selection of stationary phases, mobile phases, and detection parameters. Detailed protocols for method development, optimization, and scaling from analytical to preparative chromatography are provided to equip researchers, scientists, and drug development professionals with the necessary tools for achieving high-purity isoxazol-3-ol products.

Introduction: The Chromatographic Challenge of Isoxazol-3-ols

The isoxazole ring is a prominent feature in a multitude of biologically active compounds and approved pharmaceuticals.[4][5] The isoxazol-3-ol moiety, in particular, possesses an acidic proton on its hydroxyl group, rendering it ionizable and generally polar.[6] This inherent polarity can make retention on traditional reversed-phase (RP) HPLC columns challenging, often resulting in poor peak shape and resolution, especially when dealing with complex reaction mixtures or closely related impurities.[7][8][9]

The primary objective of this application note is to demystify the process of purifying these valuable compounds. By understanding the interplay between the analyte's physicochemical properties and the chromatographic system, we can strategically design methods that are not only effective but also scalable and reproducible. This guide will focus on reversed-phase HPLC, the most widely used mode in pharmaceutical analysis, while also touching upon alternative strategies for highly polar analogs.[10][11]

Foundational Principles: Understanding Isoxazol-3-ol Chemistry for HPLC

A successful purification strategy begins with a thorough understanding of the analyte. Key properties of isoxazol-3-ols that directly influence HPLC method development include:

-

Polarity and Hydrophobicity: The isoxazol-3-ol core is polar. Substituents on the ring will modulate the overall hydrophobicity of the molecule. LogP (partition coefficient) values can provide a preliminary estimate of retention behavior in reversed-phase systems.

-

Acidity (pKa): The hydroxyl group of isoxazol-3-ol is acidic. While specific pKa values vary with substitution, they generally fall in a range that necessitates pH control of the mobile phase to ensure consistent ionization state and, therefore, reproducible retention times.[6] Controlling the mobile phase pH to be at least 2 units away from the analyte's pKa is a common strategy to suppress ionization and enhance retention in reversed-phase chromatography.[12]

-

UV Absorbance: The isoxazole ring system possesses a chromophore that allows for UV detection. The absorption maximum (λmax) is influenced by substituents and the solvent environment. A UV scan of the purified compound is essential for selecting the optimal detection wavelength. Photochemical studies of isoxazole suggest strong absorbance in the low UV range (around 200-240 nm).[13][14]

Strategic HPLC Method Development

The following sections detail a systematic approach to developing a robust HPLC method for isoxazol-3-ol purification.

Initial Column and Mobile Phase Selection

For initial method screening, a conventional C18 column is the workhorse of reversed-phase chromatography and serves as an excellent starting point.[10] Given the polar nature of the isoxazol-3-ol scaffold, a C18 phase with high surface area coverage is recommended to maximize hydrophobic interactions.[10] For particularly polar derivatives that may be poorly retained, columns with polar-embedded or polar-endcapped phases can offer alternative selectivity and improved retention.[9][15]

Table 1: Recommended Starting Conditions for Analytical HPLC Method Development

| Parameter | Recommendation | Rationale |

| Stationary Phase | C18, 5 µm particle size, 150 x 4.6 mm | Provides a good balance of efficiency, backpressure, and loading capacity for initial method development.[10] |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile mobile phase modifier suitable for both UV and MS detection.[16][17] It will acidify the mobile phase to a pH of approximately 2.7, suppressing the ionization of the acidic isoxazol-3-ol and promoting retention.[16] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase HPLC with a low UV cutoff and viscosity. |

| Gradient | 5% to 95% B over 20 minutes | A broad gradient is used for initial screening to determine the approximate elution conditions for the compound of interest and any impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Elevated temperatures can improve peak shape and reduce viscosity, but starting near ambient temperature is a conservative approach. |

| Detection | Diode Array Detector (DAD) at 210 nm and 254 nm, and a wavelength maximum determined from a UV scan of a pure standard. | DAD allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra to assess peak purity. 210 nm provides near-universal detection for organic molecules, while 254 nm is a common wavelength for aromatic compounds. The λmax will provide the highest sensitivity for the specific analyte.[1] |

| Injection Volume | 5-10 µL | A small injection volume minimizes band broadening. |

The Logic of Mobile Phase pH Control

For an acidic compound like isoxazol-3-ol, the mobile phase pH is a critical parameter.

-

Low pH (e.g., pH 2-3 with Formic or Phosphoric Acid): At a pH well below the pKa of the hydroxyl group, the isoxazol-3-ol will be in its neutral, protonated form. This increases its hydrophobicity and, consequently, its retention on a reversed-phase column.[8] This is the recommended starting point for method development.

-

Mid-range pH (e.g., pH 4-6 with Acetate Buffers): In this range, the compound may be partially ionized, leading to poor peak shape and shifting retention times. This pH range should generally be avoided unless it offers unique selectivity for separating critical impurities.[16]

-

High pH (e.g., pH > 8 with Ammonium Bicarbonate or specialized columns): At a pH above the pKa, the isoxazol-3-ol will be in its ionized, anionic form, which is highly polar and will have very little retention on a standard C18 column. However, for specific applications or with pH-stable columns, this can be exploited for alternative selectivity.

For methods intended for use with mass spectrometry (MS), volatile buffers such as ammonium formate or ammonium acetate are essential.[18][19]

Optimization of the Separation

Once the initial screening run is complete, the gradient can be optimized to improve the resolution between the product and its impurities.

-

Shallow Gradients: If the initial run shows that the peaks of interest elute close together, a shallower gradient around the elution point of the main peak will increase the separation.

-

Isocratic Holds: For critical pairs of peaks, incorporating an isocratic hold in the gradient can further enhance resolution.

-

Organic Modifier: While acetonitrile is a good starting point, methanol or isopropanol can be substituted to alter the selectivity of the separation.

Experimental Protocols

Protocol for Analytical Method Development

This protocol outlines the steps for developing a robust analytical HPLC method for a newly synthesized isoxazol-3-ol derivative.

1. Sample Preparation: a. Prepare a stock solution of the crude isoxazol-3-ol product in a suitable solvent (e.g., acetonitrile, methanol, or DMSO) at a concentration of approximately 1 mg/mL. b. Filter the sample through a 0.45 µm syringe filter before injection.

2. Initial Screening Run: a. Equilibrate the HPLC system with the starting mobile phase conditions outlined in Table 1 for at least 15 minutes. b. Inject the prepared sample and run the broad gradient (5-95% B over 20 minutes). c. Analyze the resulting chromatogram to determine the retention time of the main product and the profile of impurities.

3. Method Optimization: a. Based on the screening run, adjust the gradient to focus on the region where the product and key impurities elute. For example, if the product elutes at 60% B, a new gradient of 40-80% B over 20 minutes can be tested. b. Further refine the gradient by making it shallower to improve the resolution of closely eluting peaks. c. If co-elution is observed, consider changing the organic modifier (e.g., from acetonitrile to methanol) or the mobile phase pH (if compatible with the column).

4. Method Validation (Abbreviated): a. Once a satisfactory separation is achieved, perform multiple injections of the same sample to check for reproducibility of retention times and peak areas. b. Assess peak purity of the main component using the DAD to analyze the UV spectra across the peak.

Protocol for Scaling to Preparative Purification

This protocol describes the process of scaling up the optimized analytical method for preparative purification.

1. Determine Loading Capacity: a. Using the optimized analytical method, perform a loading study by injecting increasing amounts of the sample onto the analytical column until a loss of resolution or significant peak fronting is observed. This will help estimate the loading capacity of the stationary phase.

2. Scale-Up Calculation: a. Use the following formula to scale the flow rate from the analytical to the preparative column: Flow Rate (prep) = Flow Rate (analytical) x [ (ID (prep))^2 / (ID (analytical))^2 ] Where ID is the internal diameter of the column. b. The gradient time should be kept constant for a direct scale-up.

3. Preparative Run: a. Dissolve the crude product in a minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase to the desired concentration for injection. Ensure the sample is fully dissolved and filtered. b. Equilibrate the preparative HPLC system with the scaled-up method. c. Inject the sample and begin the purification run.

4. Fraction Collection: a. Collect fractions based on the UV signal of the target peak. b. Analyze the collected fractions by analytical HPLC to determine their purity.

5. Product Isolation: a. Combine the pure fractions. b. Remove the organic solvent (acetonitrile) by rotary evaporation. c. If the product is sufficiently pure, it may be obtained by lyophilization of the remaining aqueous solution. Alternatively, liquid-liquid extraction or solid-phase extraction may be necessary to isolate the product from the mobile phase additives.

Visualizing the Workflow

The following diagram illustrates the logical flow of HPLC method development for isoxazol-3-ol purification.

Caption: Workflow for HPLC Method Development and Scale-Up for Isoxazol-3-ol Purification.

Conclusion

The successful purification of isoxazol-3-ol products by HPLC is readily achievable through a systematic and scientifically-driven approach. By leveraging an understanding of the analyte's chemical properties to make informed decisions on column, mobile phase, and detection parameters, robust and scalable methods can be developed. The protocols and strategies outlined in this application note provide a solid foundation for researchers to tackle the purification of this important class of heterocyclic compounds, ultimately accelerating the drug discovery and development process.

References

- ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.

- Abou-El-Sherbini, S., et al. (2020, May 26).

- Subirana, L., & Roses, M. Buffer Considerations for LC and LC–MS.

- Welch, C. J. (2024, September 9). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide.

- ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection.

- Crawford Scientific. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.

- Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development.

- Reddit. (2020, September 1). MS-friendly RP-HPLC buffers (pH 2-8)?.

- ResearchGate. (2020, May).

- SIELC Technologies. Polar Compounds.

- Fisher Scientific. Benzo[d]isoxazol-3-ol, 96%, Thermo Scientific 1 g.